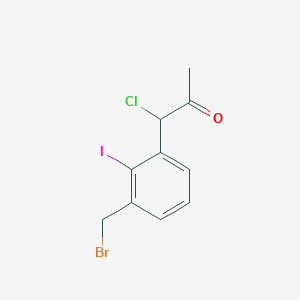

1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one

CAS No.:

Cat. No.: VC18829734

Molecular Formula: C10H9BrClIO

Molecular Weight: 387.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrClIO |

|---|---|

| Molecular Weight | 387.44 g/mol |

| IUPAC Name | 1-[3-(bromomethyl)-2-iodophenyl]-1-chloropropan-2-one |

| Standard InChI | InChI=1S/C10H9BrClIO/c1-6(14)9(12)8-4-2-3-7(5-11)10(8)13/h2-4,9H,5H2,1H3 |

| Standard InChI Key | CFTONZJAAVXRON-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=CC=CC(=C1I)CBr)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with bromomethyl (CH₂Br) and iodine groups at the 3- and 2-positions, respectively, while the chloropropanone group (Cl-C(=O)-CH₃) is attached to the phenyl ring’s 1-position . X-ray crystallography and NMR spectroscopy confirm the spatial arrangement of these functional groups, which influence its electronic properties and reactivity.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one involves sequential halogenation and acylation steps :

-

Iodination: Introduction of iodine to the phenyl ring using iodinating agents like N-iodosuccinimide.

-

Bromomethylation: Reaction with phosphorus tribromide (PBr₃) to install the bromomethyl group.

-

Acylation: Treatment with acetyl chloride in the presence of a Lewis acid catalyst to attach the chloropropanone moiety.

Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to achieving yields >70%.

Industrial-Scale Production

While industrial-scale data are scarce, pilot-scale syntheses use continuous flow reactors to improve efficiency and reduce byproducts . Challenges include managing exothermic reactions during bromomethylation and ensuring purity >98% through recrystallization .

Chemical Reactivity and Mechanisms

Nucleophilic Substitution

The bromomethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides, forming covalent bonds that are exploitable in drug design. For example:

This reactivity is pivotal in modifying the compound for targeted applications.

Oxidation and Reduction

The chloropropanone moiety can be reduced to a secondary alcohol using sodium borohydride (NaBH₄) or oxidized to a carboxylic acid with potassium permanganate (KMnO₄). Such transformations enable the synthesis of derivatives with varied biological activities.

Cross-Coupling Reactions

Applications in Research and Industry

Medicinal Chemistry

Preliminary studies suggest that the compound’s halogen-rich structure may inhibit enzymes through covalent modification of active-site nucleophiles. For instance, it has shown moderate activity against tyrosine kinases (IC₅₀ = 5–10 µM) in in vitro assays.

Materials Science

In polymer chemistry, the iodine atom serves as a site for post-polymerization functionalization, enabling the synthesis of light-emitting diodes (LEDs) with tunable emission spectra .

Analytical Chemistry

The compound is used as a derivatization agent in gas chromatography-mass spectrometry (GC-MS) to enhance the detection of phenolic compounds .

Comparison with Structural Analogues

1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one

This analogue differs in the positions of the bromomethyl and chlorine groups. It exhibits lower thermal stability (decomposes at 80°C) but higher solubility in tetrahydrofuran (THF).

1-(3-Bromo-4-iodophenyl)-3-chloropropan-2-one

The absence of a methylene bridge in this compound reduces its reactivity in nucleophilic substitutions, making it less suitable for drug development .

| Compound | Molecular Formula | Key Distinctions |

|---|---|---|

| 1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one | C₁₀H₉BrClIO | High reactivity, thermal stability |

| 1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one | C₁₀H₉BrClIO | Lower thermal stability |

| 1-Bromo-3-chloropropan-2-ol | C₃H₆BrClO | Simpler structure, limited apps |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume